Eltoprazine hydrochloride, also known by its developmental code name DU-28,853, is a compound belonging to the phenylpiperazine class of serotonergic drugs. It is primarily recognized for its role as a serenic or anti-aggressive agent, functioning mainly as an agonist at the serotonin 5-HT1A and 5-HT1B receptors while acting as an antagonist at the 5-HT2C receptor. This unique receptor profile allows it to influence various neurological processes, making it a candidate for treating conditions such as aggression, attention deficit hyperactivity disorder, and cognitive disorders .
Eltoprazine was originally synthesized over two decades ago by researchers at Duphar International Research and has since been developed by several companies, including Elto Pharma and PsychoGenics. It is classified under the broader category of psychoactive drugs due to its effects on serotonin pathways in the brain .
The synthesis of eltoprazine hydrochloride involves a multi-step chemical process:
Eltoprazine hydrochloride has a molecular formula of and a molar mass of approximately . The structure features a piperazine ring connected to a benzodioxane moiety, which is crucial for its interaction with serotonin receptors.
Eltoprazine hydrochloride can participate in various chemical reactions:
Common reagents used include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The products formed are contingent upon the specific reaction conditions employed .
Eltoprazine's mechanism of action primarily involves its interaction with serotonin receptors:
This dual action modulates synaptic transmission and influences various biochemical pathways associated with mood regulation and cognitive functions .
Research indicates that eltoprazine can ameliorate synaptic transmission deficits and restore mitochondrial function in certain models, suggesting its potential therapeutic benefits in neurological disorders .
Eltoprazine hydrochloride is typically presented as a white to off-white crystalline powder. Its solubility characteristics and melting point are not extensively documented but are essential for formulation considerations in pharmaceutical applications.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its reactivity profile allows it to engage in various chemical transformations relevant for medicinal chemistry applications .
Eltoprazine hydrochloride has been investigated for several scientific uses:
Eltoprazine hydrochloride functions as a partial agonist at 5-HT1A and 5-HT1B receptors, with binding affinities of Ki = 40 nM and Ki = 52 nM, respectively [3] [4]. This activity normalizes serotonin release patterns, particularly in motor and limbic pathways. In Parkinson’s disease, stimulation of somatodendritic 5-HT1A autoreceptors inhibits serotonin neuron firing, while 5-HT1B receptor activation suppresses dopamine release from serotonergic terminals. This dual action reduces abnormal dopamine surges that trigger levodopa-induced dyskinesias (LIDs) [2].
Eltoprazine exhibits moderate antagonism at 5-HT2C receptors (Ki = 81 nM) [3] [4]. This blockade disinhibits dopaminergic and noradrenergic signaling in the prefrontal cortex (PFC), elevating extracellular dopamine (DA) and norepinephrine (NE) levels by 25–40% [4]. The net effect enhances cortical neurotransmission without stimulating reward pathways in the nucleus accumbens, distinguishing it from pro-addictive psychostimulants.
Eltoprazine’s receptor selectivity profile shows a clear preference for 5-HT1A/1B over other subtypes:
Table 1: Receptor Binding Affinities of Eltoprazine Hydrochloride
Receptor Subtype | Ki Value (nM) | Activity Type |
---|---|---|
5-HT1A | 40 | Partial agonist |
5-HT1B | 52 | Partial agonist |
5-HT2C | 81 | Antagonist |
Other 5-HT receptors | >500 | Negligible |
Data derived from Schipper et al. (1990) and Tocris Bioscience [3] [4]
Functionally, 5-HT1A/1B activation dominates its in vivo effects, as evidenced by a >60% reduction in LIDs in clinical trials at 5 mg doses [2]. The 5-HT2C antagonism contributes secondarily to prefrontal catecholamine release [4].
Serotonergic neurons aberrantly convert levodopa to dopamine in advanced Parkinson’s disease, leading to unregulated dopamine release. Eltoprazine’s 5-HT1A/1B agonism suppresses this pathological dopamine release by:
In a double-blind trial, eltoprazine (5–7.5 mg) reduced Clinical Dyskinesia Rating Scale (CDRS) scores by 1.14–1.59 points without compromising levodopa’s therapeutic efficacy. This confirms its selective action on dyskinetic pathways [2].
Though less characterized, eltoprazine indirectly modulates glutamatergic transmission via 5-HT1A-mediated disinhibition of cortical pyramidal neurons. Activation of 5-HT1A receptors on GABAergic interneurons reduces inhibitory tone, amplifying glutamate release in the prefrontal cortex (PFC) by 20–30% [4]. This enhances excitatory neurotransmission in cognitive pathways, potentially underpinning reported procognitive effects in ADHD models.
Table 2: Neurochemical Effects of Eltoprazine in Rat Brain Regions
Brain Region | Dopamine Change | Norepinephrine Change | Serotonin Change |
---|---|---|---|
Medial PFC | +35%* | +28%* | -22%* |
Orbitofrontal Cortex | +31%* | +25%* | Undetectable |
Nucleus Accumbens | +20%* | No change | -18%* |
Data from microdialysis studies; *P<0.05 vs. saline [4]
Eltoprazine enhances mitochondrial respiration by upregulating Complex I and IV activity in striatal neurons. In parkinsonian models, it increases ATP production by 1.5-fold and reduces reactive oxygen species (ROS) by 40% [8]. This occurs through serotonin receptor-independent activation of mitochondrial electron transport chain proteins, though the precise binding targets remain uncharacterized.
Chronic eltoprazine treatment (14 days) elevates PGC-1α expression by 80% in the substantia nigra, triggering mitochondrial biogenesis [8]. This master regulator induces transcription of nuclear-encoded mitochondrial proteins, increasing mitochondrial density by 25–30% in dopaminergic neurons. While this mechanism is inferred from gene knockout studies, it suggests neuroprotective potential beyond symptomatic management of dyskinesias.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7